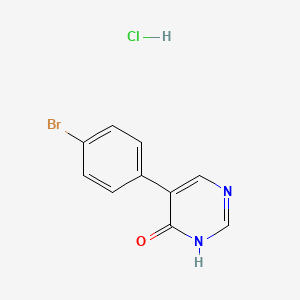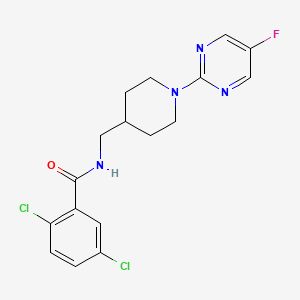
2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with a pyrimidine ring and a piperidine ring attached. Benzamide derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various bond-forming reactions. For instance, 2-chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2-chloro-5-fluoropyrimidine has a molecular weight of 132.52, a refractive index of 1.503, and a density of 1.439 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Cancer Treatment
- Hydrolysis-Mediated Clearance: A study by Teffera et al. (2013) discussed a compound similar to 2,5-Dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, used as an anaplastic lymphoma kinase (ALK) inhibitor with potential applications in cancer treatment. This study highlighted the impact of enzymatic hydrolysis on pharmacokinetics, crucial for understanding drug clearance and efficacy.
Synthesis and Bioactivity Studies
- Synthesis and Characterization: A research conducted by Khatiwora et al. (2013) involved the synthesis of new benzamides, including compounds structurally related to this compound. The study focused on structural characterization and evaluating antibacterial activities of these compounds.
Antipsychotic Potential
- Benzamides as Antipsychotics: A series of benzamides, including structures akin to the chemical , were synthesized and evaluated for potential antipsychotic properties, as explored in the study by Yang et al. (2016). The focus was on dopamine and serotonin receptor properties, suggesting a role in mental health treatment.
Gastrointestinal Motility
- Serotonin 4 Receptor Agonist: Sonda et al. (2003) investigated 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives for their activity as serotonin 4 receptor agonists, affecting gastrointestinal motility. This is relevant for the application of related compounds in digestive health (Sonda et al., 2003).
Migraine Treatment
- 5-HT1F Receptor Agonist: The study by Mathes et al. (2004) synthesized and evaluated furo[3,2-b]pyridines as bioisosteres for indole analogues, targeting 5-HT1F receptors. These compounds, related to this compound, could potentially treat acute migraines.
Key Intermediate in dCK Inhibitors
- Synthesis of Key Intermediates: Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in creating potent deoxycytidine kinase (dCK) inhibitors, which has implications for the development of new cancer therapies (Zhang et al., 2009).
Antimicrobial Agents
- Antimicrobial Potential: A study by Attia et al. (2013) synthesized novel thiopyrimidin-4(3H)-ones, structurally related to the chemical , and evaluated their potential as antimicrobial agents against various bacterial and fungal strains.
Corrosion Inhibition on Iron
- Quantum Chemical Studies: Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, closely related to this compound, to predict their efficiencies as corrosion inhibitors on iron (Kaya et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is related to P2X7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response.
Mode of Action
The compound interacts with its targets by acting as a potent antagonist against P2X7 receptors . Antagonists are substances that inhibit the physiological action of another, in this case, the P2X7 receptor. This means that the compound prevents the normal functioning of these receptors, thereby altering the cellular activities regulated by these receptors.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZHJOOKQSCODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


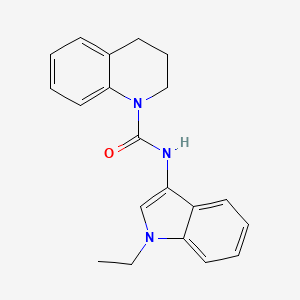

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476119.png)


![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2476123.png)
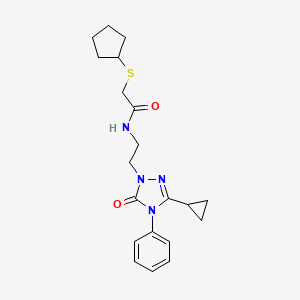
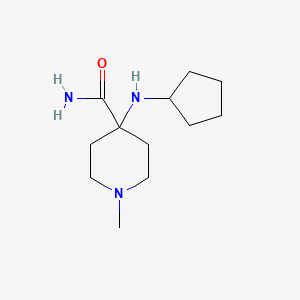

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)
![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)
